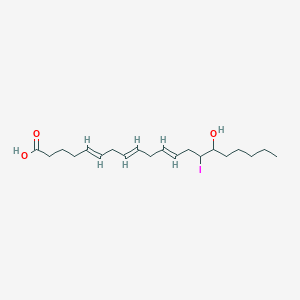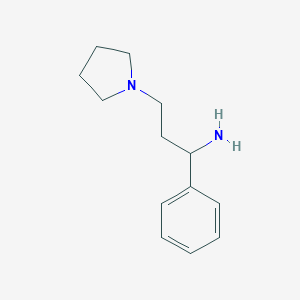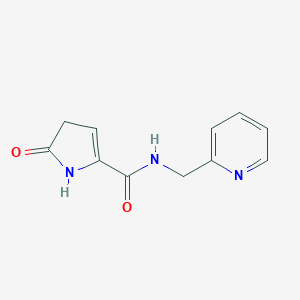
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid (14-IHETE) is a bioactive molecule that belongs to the family of eicosanoids. Eicosanoids are signaling molecules that are derived from arachidonic acid, a polyunsaturated fatty acid. 14-IHETE is synthesized from arachidonic acid through the action of lipoxygenase enzymes. It has been shown to have various biochemical and physiological effects in the human body.
Mecanismo De Acción
The exact mechanism of action of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid is not fully understood. However, it is known to act through the activation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. It has been shown to modulate the expression of various genes involved in inflammation, angiogenesis, and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid has various biochemical and physiological effects in the human body. It has been shown to regulate blood pressure by modulating the activity of angiotensin II, a hormone that regulates blood pressure. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid in lab experiments is that it is a bioactive molecule that is naturally produced in the human body. This makes it easier to study its effects in vitro and in vivo. However, one of the limitations of using 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid in lab experiments is that it is a relatively unstable molecule that can degrade quickly. This can make it difficult to study its effects over time.
Direcciones Futuras
There are several future directions for the study of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid. One direction is to study its effects on other signaling pathways and gene expression patterns. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including hypertension, inflammation, and cancer. Finally, further research is needed to optimize the synthesis and stability of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid is a bioactive molecule that has various scientific research applications. It is synthesized from arachidonic acid through the action of lipoxygenase enzymes and has been shown to have various biochemical and physiological effects in the human body. While there are limitations to using 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid in lab experiments, there are also many future directions for research on this molecule. Further study of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid could lead to new insights into its role in regulating blood pressure, inflammation, and cancer, and could potentially lead to new therapeutic agents for the treatment of these diseases.
Métodos De Síntesis
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid is synthesized from arachidonic acid through the action of lipoxygenase enzymes. Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce a variety of bioactive lipid mediators. In the case of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid, arachidonic acid is oxidized by 15-lipoxygenase to produce 14-hydroperoxy-5,8,11-eicosatrienoic acid (14-HPETE), which is then reduced by glutathione peroxidase to produce 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid.
Aplicaciones Científicas De Investigación
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid has been shown to have various scientific research applications. It has been found to be involved in the regulation of blood pressure, inflammation, and angiogenesis. It has also been shown to have anti-tumor effects in various types of cancer.
Propiedades
Número CAS |
117675-23-7 |
|---|---|
Nombre del producto |
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid |
Fórmula molecular |
C20H33IO3 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
(5E,8E,11E)-15-hydroxy-14-iodoicosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H33IO3/c1-2-3-12-16-19(22)18(21)15-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-7,9-10,13,18-19,22H,2-3,5,8,11-12,14-17H2,1H3,(H,23,24)/b6-4+,9-7+,13-10+ |
Clave InChI |
YSGGLZAREQBHBB-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCC(C(C/C=C/C/C=C/C/C=C/CCCC(=O)O)I)O |
SMILES |
CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)I)O |
SMILES canónico |
CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)I)O |
Sinónimos |
14-iodo-15-hydroxy-5,8,11-eicosatrienoic acid I-HO-A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)



![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)



![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)
